molecular formula C24H18O3 B077533 Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- CAS No. 10469-83-7

Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-

Cat. No. B077533
CAS RN: 10469-83-7
M. Wt: 354.4 g/mol
InChI Key: GWXBGFIYQHKUSH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-, also known as PPPhO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. PPPhO is a white crystalline solid that is soluble in organic solvents and has a molecular weight of 466.59 g/mol. In

Scientific Research Applications

Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has potential applications in various fields, including materials science, organic chemistry, and medicinal chemistry. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be used as a building block for the synthesis of novel organic compounds with unique properties. In materials science, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be incorporated into polymers to enhance their mechanical and thermal properties. In organic chemistry, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be used as a ligand in catalytic reactions. In medicinal chemistry, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has been investigated for its potential as an anticancer agent.

Mechanism Of Action

The mechanism of action of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as an anticancer agent is not fully understood. However, studies have shown that Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- induces apoptosis (programmed cell death) in cancer cells by activating the caspase pathway. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has also been found to inhibit the growth of cancer cells by disrupting the microtubule network, which is essential for cell division.

Biochemical And Physiological Effects

Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has been found to have low toxicity in vitro and in vivo. However, studies have shown that Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can cause DNA damage in human lymphocytes at high concentrations. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has also been found to have a moderate inhibitory effect on human acetylcholinesterase, an enzyme that plays a role in the nervous system.

Advantages And Limitations For Lab Experiments

Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has several advantages for use in lab experiments. It is stable under normal laboratory conditions and can be easily stored and transported. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is also relatively easy to synthesize, making it accessible to researchers. However, Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- has limitations in terms of its solubility and reactivity. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is only soluble in organic solvents and can be difficult to handle in aqueous solutions. Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is also relatively unreactive, which limits its use in certain types of reactions.

Future Directions

There are several future directions for research on Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-. One area of interest is the development of new synthetic methods for Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- that are more efficient and cost-effective. Another area of interest is the investigation of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as a potential therapeutic agent for other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, the use of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- as a building block for the synthesis of new materials with unique properties is an area of active research.

Synthesis Methods

Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- can be synthesized through a multi-step process involving the reaction of phenoxybenzene with 4-bromoanisole in the presence of a palladium catalyst. The resulting product is then subjected to a Suzuki-Miyaura coupling reaction with 4-bromo-1,3-diphenoxybenzene to yield Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-. The synthesis of Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)- is relatively complex and requires specialized equipment and expertise.

properties

CAS RN

10469-83-7

Product Name

Benzene, 1-phenoxy-3-(4-phenoxyphenoxy)-

Molecular Formula

C24H18O3

Molecular Weight

354.4 g/mol

IUPAC Name

1-phenoxy-3-(4-phenoxyphenoxy)benzene

InChI

InChI=1S/C24H18O3/c1-3-8-19(9-4-1)25-21-14-16-22(17-15-21)27-24-13-7-12-23(18-24)26-20-10-5-2-6-11-20/h1-18H

InChI Key

GWXBGFIYQHKUSH-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC(=C3)OC4=CC=CC=C4

Other CAS RN

10469-83-7

synonyms

1-Phenoxy-3-(4-phenoxyphenoxy)benzene

Origin of Product

United States

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